molecular formula C19H13ClO2 B14365947 3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one CAS No. 93828-09-2

3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one

Cat. No.: B14365947
CAS No.: 93828-09-2
M. Wt: 308.8 g/mol
InChI Key: UPZYQABECICPBU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one is a heterocyclic compound that belongs to the class of naphthopyrans These compounds are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one can be achieved through a multi-component reaction involving 2-naphthol, 4-chlorobenzaldehyde, and dimedone. The reaction is typically carried out in the presence of a catalyst such as piperidine or triethylamine under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by Michael addition and intramolecular cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar multi-component reactions in large reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form alcohol derivatives.

    Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with cellular receptors, leading to changes in cellular signaling pathways. The presence of the chlorine atom enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one
  • 3-(4-Methylphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one
  • 3-(4-Nitrophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one

Uniqueness

The presence of the chlorine atom in 3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one makes it more reactive compared to its analogs with different substituents. This reactivity can be advantageous in various chemical reactions and applications, making it a valuable compound in research and industry .

Properties

CAS No.

93828-09-2

Molecular Formula

C19H13ClO2

Molecular Weight

308.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,3-dihydrobenzo[f]chromen-1-one

InChI

InChI=1S/C19H13ClO2/c20-14-8-5-13(6-9-14)18-11-16(21)19-15-4-2-1-3-12(15)7-10-17(19)22-18/h1-10,18H,11H2

InChI Key

UPZYQABECICPBU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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